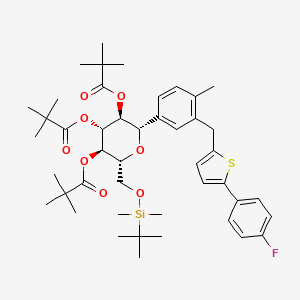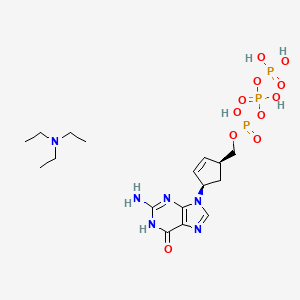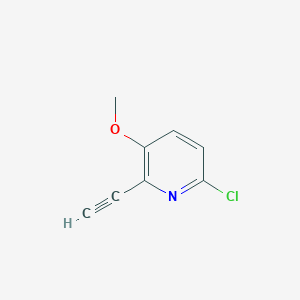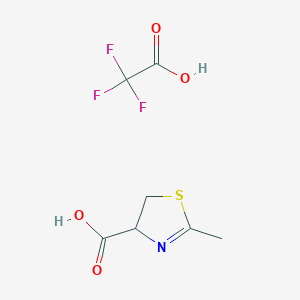
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chloro-substituted pyrimidine ring and a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolyl intermediate: This step involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with appropriate reagents to form the pyrazolyl intermediate.
Chlorination: The pyrazolyl intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Cyclization: The chlorinated intermediate undergoes cyclization with suitable reagents to form the pyrimidine ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
科学研究应用
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 2-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Uniqueness
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione stands out due to its unique combination of a chloro-substituted pyrimidine ring and a pyrazolyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C15H13ClN4O3 |
|---|---|
分子量 |
332.74 g/mol |
IUPAC 名称 |
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C15H13ClN4O3/c1-8-10(12-17-13(21)11(16)14(22)18-12)15(23)20(19(8)2)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H,17,18,21,22) |
InChI 键 |
MIEMXCUIKXUUGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3=NC(=O)C(C(=O)N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
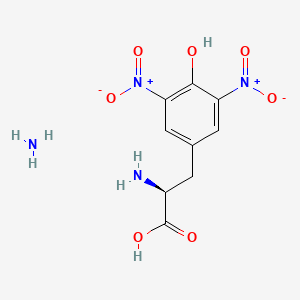
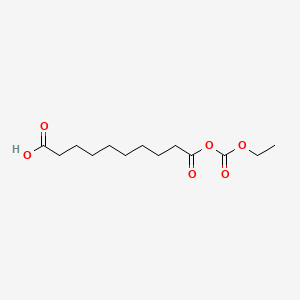
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)

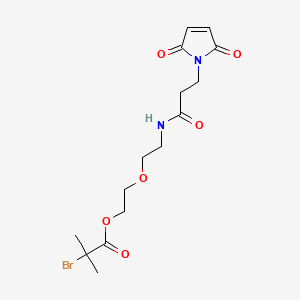
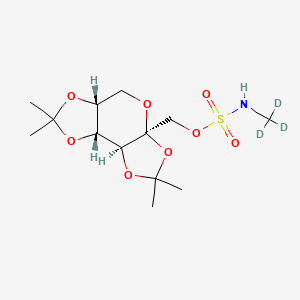
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
